

# Technical Guide: Methyl 2-bromo-3-phenylpropanoate

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## Compound of Interest

Compound Name: *Methyl 2-bromo-3-phenylpropanoate*

CAS No.: 3196-22-3

Cat. No.: B1365407

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Physicochemical Profiling, Synthesis, and Thermal Handling

## Executive Summary

**Methyl 2-bromo-3-phenylpropanoate** (CAS: 3196-22-3) is a critical chiral building block in the synthesis of peptidomimetics, amino acid derivatives, and heterocyclic pharmaceuticals. Its structural utility lies in the labile

-bromo stereocenter, which facilitates nucleophilic substitution (

) with inversion of configuration, allowing access to optically active amino acids and Omapatrilat intermediates.

However, this compound exhibits significant thermal instability. At atmospheric pressure, the boiling point exceeds its decomposition threshold, leading to the elimination of hydrogen bromide (HBr) and the formation of methyl cinnamate. Consequently, vacuum distillation is the only viable method for thermal purification. This guide provides a validated physicochemical

profile and a rigorous protocol for handling this molecule to ensure integrity during drug development workflows.

## Physicochemical Profile

The following data consolidates experimental values and validated predictions for the methyl ester.

Parameter	Value	Condition / Note
CAS Number	3196-22-3	Racemic Methyl Ester
Molecular Formula	-	-
Molecular Weight	243.10 g/mol	-
Boiling Point (Exp)	132 – 138 °C	@ 10 mmHg (13.3 mbar)
Boiling Point (Pred)	~290 – 300 °C	@ 760 mmHg (Theoretical - Decomposes)
Density	1.35 – 1.40 g/mL	@ 25 °C (Liquid)
Flash Point	~118 °C	Closed Cup
Refractive Index	1.535	Typical range 1.530–1.540
Solubility	DCM, EtOAc, MeOH	Immiscible in water

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*Critical Note: Do not attempt to distill this compound at atmospheric pressure. The predicted atmospheric boiling point (~296°C) is theoretical; the compound will undergo thermal elimination of HBr above ~160°C.*

## Theoretical & Thermodynamic Context

### 3.1 The Clausius-Clapeyron Necessity

The high molecular weight (243.10 g/mol) and the polarity of the ester group contribute to strong intermolecular dipole-dipole interactions, elevating the boiling point. To purify this compound without degradation, the vapor pressure must be equalized to the system pressure at a temperature below the activation energy for

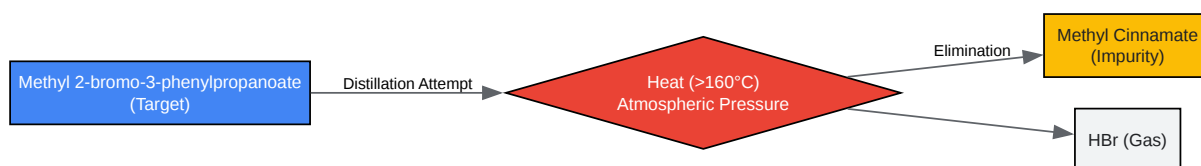
-elimination.

Using the Clausius-Clapeyron relation, we can estimate the required vacuum levels:

- Target Temperature: < 140°C (Safety Margin)
- Required Vacuum: < 15 mmHg[1]

### 3.2 Thermal Decomposition Pathway

Heating **methyl 2-bromo-3-phenylpropanoate** induces a syn-elimination or E2 elimination (if base is present) of HBr, yielding Methyl Cinnamate. This impurity is difficult to separate once formed and acts as a Michael acceptor, potentially interfering with subsequent nucleophilic steps.



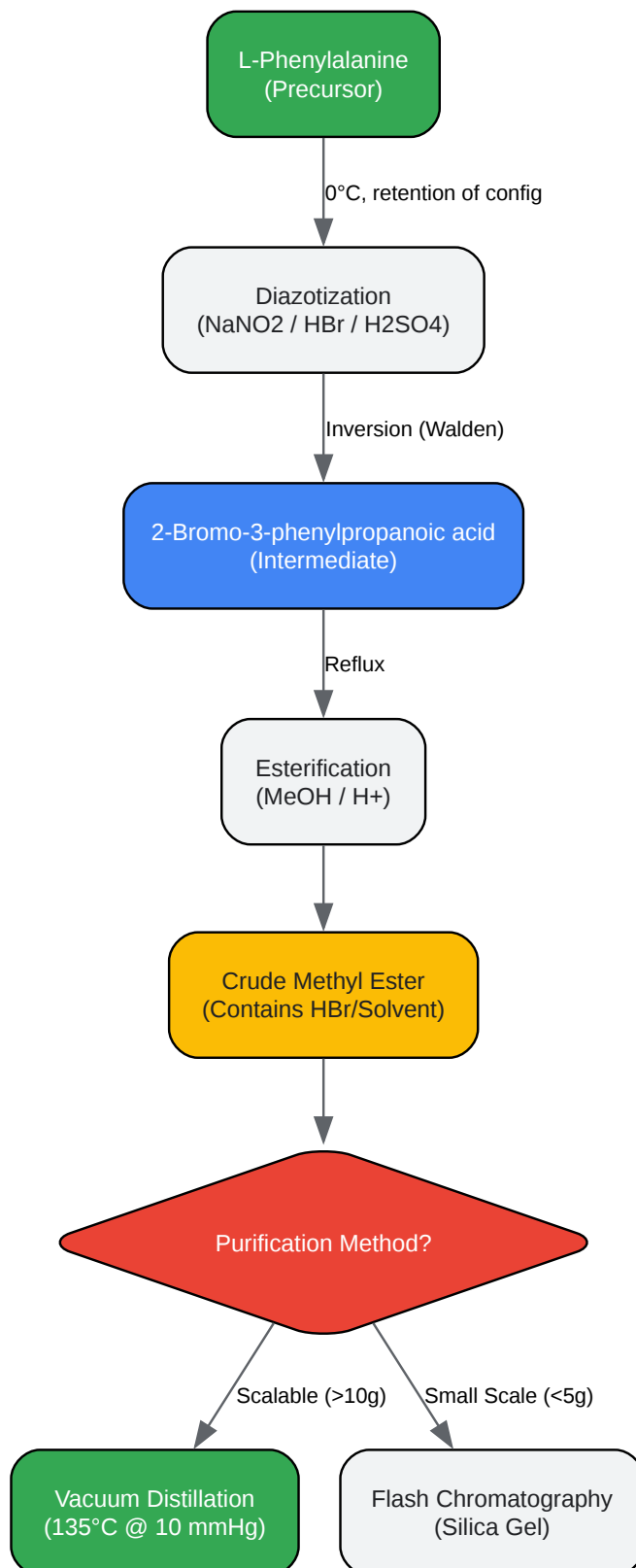
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Figure 1: Thermal decomposition pathway. Attempting atmospheric distillation results in the elimination of HBr, yielding the conjugated ester.

## Synthesis & Purification Workflow

The synthesis typically proceeds via the "Sandmeyer-type" diazotization of Phenylalanine, followed by esterification. This route retains the stereochemical information (with inversion during bromination) if chiral starting materials are used.

## 4.1 Synthesis Logic Flow



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Figure 2: Synthetic route and purification decision matrix. Vacuum distillation is preferred for scale-up to avoid silica waste.

## 4.2 Experimental Protocol: Vacuum Distillation

Objective: Purify >10g of crude **methyl 2-bromo-3-phenylpropanoate**.

Equipment:

- Short-path distillation head (minimize hold-up volume).
- Vacuum pump capable of < 10 mmHg.
- Manometer (digital preferred).
- Oil bath with magnetic stirring.[2]

Step-by-Step Procedure:

- Degassing: Place the crude oil in the boiling flask. Stir gently under weak vacuum (50-100 mmHg) at room temperature for 20 minutes to remove residual solvent (MeOH/DCM) and dissolved HBr.
- System Setup: Assemble the short-path apparatus. Ensure all joints are greased and clipped. Wrap the distillation head in aluminum foil to prevent heat loss.
- Vacuum Application: Slowly lower the pressure to 10 mmHg. Wait for the pressure to stabilize.
- Heating Ramp:
  - Begin heating the oil bath.[2] Target bath temperature: 150–160°C.
  - Observation: The compound should begin to reflux.[2]
- Fraction Collection:
  - F1 (Forerun): Collect drops distilling below 130°C (residual low-boilers).

- F2 (Main Fraction): Collect the steady fraction boiling at 132–138°C (at 10 mmHg).
- Stop Condition: Stop heating if the bath temperature requires >170°C or if the distillate becomes colored (yellow/brown indicates decomposition).
- Storage: Store the purified clear liquid under Nitrogen at 2–8°C.

## Applications in Drug Development

**Methyl 2-bromo-3-phenylpropanoate** is a "privileged scaffold" in medicinal chemistry.

- Peptidomimetics: It serves as a precursor for introducing phenylalanine motifs into non-peptide backbones.
- Heterocycle Synthesis: Reaction with hydrazines or amidines yields pyrazoles and imidazoles via cyclization-elimination mechanisms.
- Omapatrilat Analogs: Used in the synthesis of ACE/NEP inhibitors where strict stereocontrol of the side chain is required.

## References

- Sigma-Aldrich.**Methyl 2-bromo-3-phenylpropanoate** Product Specification & MSDS (CAS 3196-22-3).
- PubChem.**Methyl 2-bromo-3-phenylpropanoate** Compound Summary. National Library of Medicine.[3] [1]
- ChemScene.**Methyl 2-bromo-3-phenylpropanoate** Properties and Safety.
- Organic Syntheses.General procedure for alpha-bromo acids via Diazotization (Analogous Protocol).

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- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
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